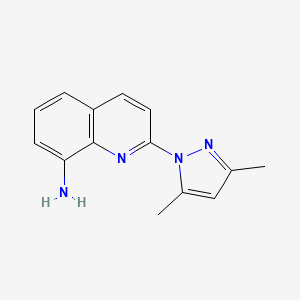

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine

Description

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBIKFYWRHCKQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(C=CC=C3N)C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385858 |

Source

|

| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356522-39-9 |

Source

|

| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine, a heterocyclic compound of significant interest in medicinal chemistry. By integrating the well-established biological activities of the quinoline and pyrazole scaffolds, this molecule presents a promising framework for the development of novel therapeutic agents. This document outlines a plausible synthetic pathway, details essential characterization methodologies, and explores the potential pharmacological applications of this compound, with a focus on its anticancer and antimicrobial properties. The information herein is curated to support researchers and drug development professionals in the exploration of this and related molecular entities.

Introduction: The Quinoline-Pyrazole Hybrid Scaffold

The fusion of distinct pharmacophores into a single molecular entity is a well-established strategy in drug discovery, often leading to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. The title compound, this compound, is a quintessential example of such a molecular hybrid, leveraging the therapeutic potential of both quinoline and pyrazole moieties.

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1] The 8-aminoquinoline core, in particular, is a well-known pharmacophore, notably present in antimalarial drugs like primaquine.

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are also prominent in a multitude of medicinally important compounds, exhibiting a broad spectrum of pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The combination of these two potent heterocyclic systems in this compound suggests a high potential for significant biological activity.

Synthesis and Mechanism

Proposed Synthetic Pathway: Palladium-Catalyzed Cross-Coupling

A highly probable synthetic route involves a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation reaction. These methods are widely employed for the formation of C-N bonds between aryl halides and N-heterocycles.

The proposed two-step synthesis commences with the commercially available 2-chloro-8-nitroquinoline. The first step involves the nucleophilic substitution of the chlorine atom with 3,5-dimethylpyrazole. The subsequent step is the reduction of the nitro group to the desired 8-amino functionality.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Plausible Approach

Step 1: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-8-nitroquinoline

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-8-nitroquinoline (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), cesium carbonate (2.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%)).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-nitroquinoline from Step 1 in ethanol or a mixture of ethanol and hydrochloric acid.

-

Reduction: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) portion-wise at 0 °C. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete, as indicated by TLC.

-

Work-up and Purification: If using SnCl₂, quench the reaction by the addition of a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Physicochemical Properties and Characterization

The physicochemical properties of this compound are critical for its handling, formulation, and understanding its behavior in biological systems. While experimental data for this specific molecule is not available, estimations can be made based on its constituent moieties.

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₁₄H₁₄N₄ | Based on chemical structure |

| Molecular Weight | 238.29 g/mol | Based on chemical structure |

| Appearance | Likely a solid at room temperature | High molecular weight and aromatic nature |

| Melting Point | Expected to be in the range of 150-250 °C | Similar heterocyclic compounds often have melting points in this range |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The aromatic nature suggests low water solubility, while the heterocyclic rings should allow for solubility in polar aprotic solvents.[4] |

| Lipophilicity (logP) | Predicted to be moderately lipophilic. | The presence of both aromatic rings and nitrogen atoms contributes to a balanced lipophilicity, which is often a desirable trait for drug candidates.[5] |

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would rely on a combination of standard spectroscopic techniques.[6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, the pyrazole proton, and the methyl groups. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, confirming the presence of the quinoline and pyrazole rings.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations of the heterocyclic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial for confirming the molecular formula by providing an accurate mass measurement of the molecular ion.

Potential Therapeutic Applications and Biological Evaluation

The hybrid nature of this compound suggests a high likelihood of interesting biological activities, particularly in the realms of oncology and infectious diseases.

Anticancer Activity

Both quinoline and pyrazole derivatives have been extensively investigated as anticancer agents, targeting various cellular pathways.[1][2] Quinoline-pyrazole hybrids have shown promise as potent anticancer agents, with some derivatives exhibiting significant activity against various cancer cell lines.[7][8]

Diagram of Potential Anticancer Mechanisms

Caption: Potential mechanisms of anticancer action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of a compound.[9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity

Quinoline and pyrazole derivatives are also well-known for their antimicrobial properties.[10] The combination of these two scaffolds may lead to compounds with potent activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a promising molecular scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of its constituent quinoline and pyrazole moieties, this compound is a prime candidate for investigation as an anticancer and antimicrobial agent. The proposed synthetic pathway offers a viable route for its preparation, and the outlined characterization and biological evaluation protocols provide a clear roadmap for its preclinical assessment. Further research into this and structurally related compounds is warranted to fully elucidate their therapeutic potential and mechanism of action.

References

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. Available at: [Link]

-

Synthesis and antimicrobial activity of quinoline-based 2-pyrazolines. (2008). ResearchGate. Available at: [Link]

-

Synthesis of 2-chloroquinoline-3-carbaldehydes and their utility in synthetic organic chemistry. (n.d.). ResearchGate. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

-

Pyrazole‐quinoline hybrids as an anticancer agent. (n.d.). ResearchGate. Available at: [Link]

-

In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.). ResearchGate. Available at: [Link]

-

The Physical and Chemical Properties of Quinoline. (n.d.). ResearchGate. Available at: [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. Available at: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Publishing. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Available at: [Link]

-

Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. (2014). PubMed. Available at: [Link]

-

IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. (n.d.). ResearchGate. Available at: [Link]

-

Can anyone suggest a protocol for MTT or SRB assay of nanoformulation? (2015). ResearchGate. Available at: [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). MDPI. Available at: [Link]

-

The Cobalt-3,5-Dimethylpyrazole Reaction. (n.d.). Iowa State University. Available at: [Link]

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (n.d.). MDPI. Available at: [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). ResearchGate. Available at: [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL PYRAZOLE DERIVED QUINOLINES. (n.d.). ijcpa.in. Available at: [Link]

-

Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (n.d.). MDPI. Available at: [Link]

-

Quinoline. (n.d.). Wikipedia. Available at: [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. Available at: [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

-

Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. (2010). PubMed. Available at: [Link]

-

1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). (n.d.). ResearchGate. Available at: [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). NIH. Available at: [Link]

-

Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5-(2-Hydroxyphenyl)-3-(4-Methoxystyryl)-1-Thiocarbamoyl-2-Pyrazoline and its Copper(II) Chelate. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties. (n.d.). ResearchGate. Available at: [Link]

-

Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Available at: [Link]

-

Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (n.d.). PMC. Available at: [Link]

- Preparation method of 2-methyl-8-aminoquinoline. (n.d.). Google Patents.

-

Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. (n.d.). ResearchGate. Available at: [Link]

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). PubMed Central. Available at: [Link]

-

Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. (2010). PubMed. Available at: [Link]

-

Retrosynthesis 8, Hydroxychloroquine. (2021). YouTube. Available at: [Link]

-

New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. (n.d.). NIH. Available at: [Link]

-

The structures of the substituted quinolines. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024). NIH. Available at: [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT ACTIVITIES OF SOME NOVEL QUINOLINE BASED PYRAZOLINES. (2016). Indo American Journal of Pharmaceutical Research. Available at: [Link]

Sources

- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. iajpr.com [iajpr.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine

This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of the novel heterocyclic compound, 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine. This molecule, possessing both a quinoline and a pyrazole moiety, represents a class of compounds with significant potential in medicinal chemistry, including applications as antimicrobial and anticancer agents.[1][2][3] Accurate and thorough characterization is the bedrock of drug discovery and development, ensuring the identity, purity, and stability of the synthesized compound.

This document will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule. The protocols and interpretations provided herein are designed to be a self-validating system for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For a molecule like this compound, ¹H and ¹³C NMR are indispensable.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for nitrogen-containing heterocycles and can help in observing exchangeable protons like those of the amine group.

-

Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-pulse ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

It is also advisable to run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts (δ) for this compound in DMSO-d₆. These predictions are based on the analysis of similar pyrazole and quinoline structures found in the literature.[4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4' (pyrazole) | ~6.2 | s | 1H |

| CH₃-3' (pyrazole) | ~2.3 | s | 3H |

| CH₃-5' (pyrazole) | ~2.6 | s | 3H |

| H-3 (quinoline) | ~7.9 | d | 1H |

| H-4 (quinoline) | ~8.4 | d | 1H |

| H-5 (quinoline) | ~7.5 | t | 1H |

| H-6 (quinoline) | ~7.2 | d | 1H |

| H-7 (quinoline) | ~7.0 | d | 1H |

| NH₂ (amine) | ~5.5 | br s | 2H |

Interpretation of the ¹H NMR Spectrum:

-

Pyrazole Ring Protons: The singlet at approximately 6.2 ppm is characteristic of the proton at the 4-position of the pyrazole ring. The two singlets around 2.3 and 2.6 ppm, each integrating to three protons, are indicative of the two methyl groups at positions 3 and 5 of the pyrazole ring.

-

Quinoline Ring Protons: The aromatic region will show a set of signals corresponding to the quinoline ring system. The doublets at higher chemical shifts (~7.9 and ~8.4 ppm) are expected for H-3 and H-4, which are part of an AB spin system. The remaining protons on the benzenoid part of the quinoline ring (H-5, H-6, H-7) will appear as a set of coupled signals (doublets and a triplet) in the range of 7.0-7.5 ppm.

-

Amine Protons: A broad singlet around 5.5 ppm, integrating to two protons, is expected for the primary amine group at the 8-position of the quinoline ring. This signal is often broad due to quadrupole broadening and exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (quinoline) | ~155 |

| C-3 (quinoline) | ~122 |

| C-4 (quinoline) | ~136 |

| C-4a (quinoline) | ~148 |

| C-5 (quinoline) | ~128 |

| C-6 (quinoline) | ~122 |

| C-7 (quinoline) | ~115 |

| C-8 (quinoline) | ~145 |

| C-8a (quinoline) | ~138 |

| C-3' (pyrazole) | ~150 |

| C-4' (pyrazole) | ~108 |

| C-5' (pyrazole) | ~142 |

| CH₃-3' (pyrazole) | ~14 |

| CH₃-5' (pyrazole) | ~12 |

Interpretation of the ¹³C NMR Spectrum:

-

The spectrum will show signals for all 14 unique carbon atoms in the molecule.

-

The carbons of the quinoline and pyrazole rings will appear in the aromatic region (100-160 ppm). The carbon attached to the amino group (C-8) and the carbon where the pyrazole is attached (C-2) are expected to be downfield.

-

The two methyl carbons will appear at high field (upfield), typically in the range of 10-20 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Experimental Protocol for IR Analysis

Step-by-Step Methodology:

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid sample is placed directly on the crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

Caption: Workflow for IR Spectroscopic Analysis.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H stretch | Primary amine (NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl (CH₃) |

| 1620-1580 | C=N and C=C stretch | Quinoline and Pyrazole rings |

| 1500-1400 | C=C stretch | Aromatic rings |

| 1350-1250 | C-N stretch | Aromatic amine |

Interpretation of the IR Spectrum:

-

The presence of a primary amine is strongly indicated by a pair of bands in the 3450-3300 cm⁻¹ region.

-

The absorption bands in the 1620-1400 cm⁻¹ region are characteristic of the stretching vibrations of the C=N and C=C bonds within the quinoline and pyrazole aromatic systems.

-

The C-H stretching bands for the aromatic and methyl groups will also be present in their expected regions.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Experimental Protocol for MS Analysis

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, which can be used to determine the elemental formula.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine in organic solvents

An In-depth Technical Guide to the Solubility of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine in Organic Solvents

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a significant N,N-bidentate ligand in coordination chemistry. While this compound's synthesis and application in forming metal complexes are documented, quantitative solubility data in organic solvents remains largely unpublished. This guide moves beyond a simple data sheet, offering a foundational understanding of the physicochemical principles governing its solubility, a rationale for solvent selection, and a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's behavior in solution to enable applications in catalysis, materials science, and pharmaceutical development.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a quinoline ring system linked to a dimethyl-pyrazole moiety. Its structure, containing two nitrogen donor atoms, makes it an effective N,N-bidentate chelating ligand. It readily forms stable complexes with various transition metals, such as copper(II), and these complexes have been investigated for their potential applications in catalysis and materials science.

The solubility of this ligand is a critical, yet often overlooked, parameter that dictates its utility. Proper solvent selection is paramount for:

-

Synthesis and Reaction Control: Ensuring the ligand is fully dissolved is crucial for achieving homogeneous reaction conditions, leading to higher yields and purity of the resulting metal complexes.

-

Purification and Crystallization: Recrystallization, a common method for purifying solid organic compounds, is entirely dependent on differential solubility in various solvents at different temperatures.

-

Analytical Characterization: Techniques like NMR, UV-Vis spectroscopy, and HPLC require the analyte to be dissolved in a suitable solvent.

-

Formulation and Application: For any potential application, from catalytic inks to pharmaceutical formulations, understanding the solubility profile is a prerequisite for developing a stable and effective product.

This guide provides the theoretical and practical tools necessary to systematically evaluate and understand the solubility of this promising ligand.

Theoretical Framework: Predicting Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure Analysis:

The structure of this compound possesses distinct regions that contribute to its overall polarity and interaction potential:

-

Quinoline and Pyrazole Rings: These aromatic systems can participate in π-π stacking interactions.

-

Nitrogen Atoms: The lone pairs on the nitrogen atoms, particularly the amine group (-NH2) at the 8-position of the quinoline ring, can act as hydrogen bond acceptors and donors.

-

Methyl Groups: The two methyl groups on the pyrazole ring add nonpolar character to the molecule.

This combination of a large, relatively nonpolar aromatic system with specific sites for hydrogen bonding suggests that the compound is likely to have moderate to good solubility in a range of polar aprotic and some polar protic solvents. Its solubility in purely nonpolar solvents like hexanes is expected to be low.

Strategic Solvent Selection for Solubility Screening

A systematic approach to solubility determination involves screening the compound in a panel of solvents representing different classes based on polarity and hydrogen bonding capability. The following table provides a recommended list of solvents for initial screening.

| Solvent Class | Solvent | Polarity Index (Snyder) | Rationale for Inclusion |

| Polar Protic | Methanol | 5.1 | Capable of hydrogen bonding; often used in the synthesis of this ligand's complexes, indicating at least moderate solubility. |

| Ethanol | 4.3 | Similar to methanol but slightly less polar; provides data on the effect of alkyl chain length. | |

| Polar Aprotic | Acetonitrile (ACN) | 5.8 | High polarity, can accept hydrogen bonds. Used in electrochemical studies of this ligand's complexes. |

| Dimethylformamide (DMF) | 6.4 | Highly polar solvent with a strong ability to solvate complex organic molecules. Mentioned as a solvent for synthesis. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | A powerful, highly polar aprotic solvent, often used for compounds with poor solubility in other common solvents. | |

| Acetone | 5.1 | A common, moderately polar solvent that can reveal intermediate solubility behavior. | |

| Moderately Polar | Dichloromethane (DCM) | 3.1 | A versatile solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | 4.0 | A cyclic ether with moderate polarity, capable of accepting hydrogen bonds. | |

| Nonpolar | Toluene | 2.4 | An aromatic, nonpolar solvent; tests for the influence of π-π stacking interactions. |

| Hexane | 0.1 | A classic nonpolar alkane solvent; expected to have very low solubility, serving as a baseline. |

Experimental Protocol: Isothermal Equilibrium Method

The most reliable method for determining thermodynamic solubility is the isothermal equilibrium method. This involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved compound.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC or analytical grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Preparation of Stock Standard (for Calibration):

-

Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., Methanol or Acetonitrile). This is your primary stock solution.

-

Perform serial dilutions to prepare a set of calibration standards (e.g., 5-100 µg/mL).

-

-

Generating the Calibration Curve:

-

Analyze the calibration standards using HPLC-UV or UV-Vis spectroscopy.

-

Plot the instrument response (e.g., peak area from HPLC) against the known concentration.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995). This is a critical self-validating step to ensure analytical accuracy.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of the solid compound to a pre-weighed vial. An amount that ensures solid is present after equilibration is key (e.g., ~10-20 mg).

-

Record the exact mass of the added solid.

-

Pipette a known volume of the chosen solvent (e.g., 2 mL) into the vial.

-

Securely cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time to reach equilibrium. A 24-hour period is standard, but a time-course study (e.g., sampling at 4, 8, 24, and 48 hours) is recommended to empirically determine the time to equilibrium for this specific system.

-

-

Sample Processing and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove all undissolved particulates. Causality Note: The filter must be chemically compatible with the solvent to avoid introducing contaminants. Pre-wetting the filter with the same solvent can prevent loss of analyte due to adsorption.

-

Dilute the filtered, saturated solution with the mobile phase or appropriate solvent to bring its concentration within the range of the calibration curve. A precise dilution factor must be used and recorded.

-

Analyze the diluted sample using the same analytical method as the standards.

-

Experimental Workflow Diagram

Caption: Isothermal equilibrium solubility determination workflow.

Data Calculation and Presentation

The solubility is calculated from the concentration of the diluted sample, accounting for the dilution factor.

Formula: Solubility (mg/mL) = Cmeasured × DF

Where:

-

Cmeasured is the concentration of the diluted sample determined from the calibration curve (in mg/mL).

-

DF is the dilution factor (e.g., if 0.1 mL of filtrate was diluted to 10 mL, DF = 10 / 0.1 = 100).

The results should be compiled into a clear, concise table.

Table Template for Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25.0 ± 0.5 | ||

| Ethanol | 25.0 ± 0.5 | ||

| Acetonitrile | 25.0 ± 0.5 | ||

| DMF | 25.0 ± 0.5 | ||

| DMSO | 25.0 ± 0.5 | ||

| Dichloromethane | 25.0 ± 0.5 | ||

| Toluene | 25.0 ± 0.5 | ||

| Hexane | 25.0 ± 0.5 |

Note: The experiment should be performed in triplicate for each solvent to ensure reproducibility and allow for statistical analysis.

Conclusion: From Data to Application

A quantitative understanding of the solubility of this compound is essential for its effective utilization. The methodologies outlined in this guide provide a robust framework for generating reliable and reproducible solubility data. This data will empower researchers to make informed decisions regarding solvent choice for synthesis, purification, and formulation, thereby accelerating the transition of this versatile ligand from academic curiosity to practical application in the fields of materials science and beyond.

References

-

Title: Synthesis, crystal structure and properties of a novel 8-aminoquinoline derivative N,N-bidentate ligand and its copper(II) complex Source: Research on Chemical Intermediates URL: [Link]

-

Title: Synthesis, structure, DNA/BSA binding, molecular docking and SOD-like activity of a mononuclear copper(II) complex with an 8-aminoquinoline derivative N,N-bidentate ligand Source: Inorganica Chimica Acta URL: [Link]

The Ascendant Role of Pyrazole-Quinoline Hybrids in Modern Drug Discovery: A Mechanistic and Methodological Deep Dive

An In-depth Technical Guide for Researchers

Executive Summary: The strategic amalgamation of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, has emerged as a powerful paradigm in the quest for novel therapeutic agents with enhanced efficacy and multi-target capabilities. This guide focuses on one of the most promising classes of these hybrids: pyrazole-quinoline conjugates. By covalently linking the pyrazole nucleus, a cornerstone of numerous FDA-approved drugs, with the quinoline scaffold, renowned for its broad-spectrum biological activities, researchers have unlocked a synergistic potential that addresses critical challenges in medicinal chemistry, including drug resistance and specificity.[1][2] This document provides a comprehensive exploration of the synthesis, diverse biological activities, and underlying mechanisms of action of pyrazole-quinoline hybrids. It serves as a technical resource for researchers and drug development professionals, offering field-proven insights into experimental design, detailed protocols for biological evaluation, and a forward-looking perspective on the therapeutic future of these versatile compounds.

The Architectural Rationale: Why Hybridize Pyrazole and Quinoline?

The power of the pyrazole-quinoline hybrid lies in the complementary strengths of its constituent parts.

-

The Pyrazole Moiety: This five-membered aromatic heterocycle is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3] The presence of two adjacent nitrogen atoms allows for extensive hydrogen bonding and diverse substitution patterns, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

-

The Quinoline Scaffold: As a fused aromatic N-heterocycle, quinoline is a structural component of numerous natural products (e.g., quinine) and synthetic drugs. Its planar structure facilitates intercalation with DNA and interaction with various enzymatic active sites.[1] Quinoline derivatives have demonstrated potent anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1][5]

The hybridization of these two moieties is not merely an additive process. The resulting conjugate often exhibits novel or significantly enhanced biological activities compared to the individual components. This synergy arises from the unique three-dimensional architecture and electronic properties of the hybrid molecule, allowing it to potentially interact with multiple biological targets or a single target with much higher affinity.

Synthetic Strategies: Forging the Hybrid Scaffold

The construction of pyrazole-quinoline hybrids typically relies on robust and versatile chemical reactions that allow for the systematic variation of substituents, a critical step for developing structure-activity relationships (SAR). The most prevalent and effective approaches involve multicomponent reactions or sequential condensation strategies.[2][6]

A common and efficient pathway begins with the synthesis of a chalcone intermediate bearing one of the heterocyclic cores, which is then cyclized to form the second heterocycle.

General Synthetic Workflow

Caption: A common synthetic route to pyrazole-quinoline hybrids.

This approach, often a one-pot reaction, is advantageous due to its efficiency and ability to generate a diverse library of compounds for biological screening by simply varying the initial aldehyde and ketone precursors.[2]

A Spectrum of Biological Power: Key Activities and Mechanisms

The fusion of pyrazole and quinoline moieties has yielded compounds with significant therapeutic potential across several disease areas.

Anticancer Activity: A Multi-Pronged Assault

The most extensively documented activity of these hybrids is their potent cytotoxicity against a wide range of cancer cell lines.[4][7] Their mechanism of action is often multifaceted, targeting key vulnerabilities of cancer cells.

Mechanism 1: Kinase Inhibition (e.g., EGFR) Many pyrazole-quinoline hybrids function as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) is a frequently identified target.[1][2] Overexpression of EGFR is a hallmark of many cancers, including breast and lung cancer. These hybrids competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, blocking downstream signaling pathways like MAPK and PI3K/Akt, ultimately leading to cell cycle arrest and apoptosis.[2]

Caption: Inhibition of the EGFR signaling pathway by a pyrazole-quinoline hybrid.

Mechanism 2: Disruption of DNA Replication The planar quinoline core is well-suited for intercalating between DNA base pairs, disrupting the DNA helical structure. This physical blockage can inhibit the processes of DNA replication and transcription, which are highly active in rapidly dividing cancer cells, leading to cell death.[1]

Quantitative Data: In Vitro Cytotoxicity The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values. Lower values indicate higher potency.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ / GI₅₀ (µM) | Reference |

| Pyrazole-Quinoline-Pyridine Hybrid (7k) | A549 (Lung) | EGFR Inhibition | 0.51 ± 0.05 | [2] |

| Quinoline-Pyrazoline Hybrid (19) | MDA-MB-468 (Breast) | Not Specified | 0.28 | [7] |

| Quinoline-Pyrazoline Hybrid (19) | K562 (Leukemia) | Not Specified | 0.39 | [7] |

| Quinoline-Pyrazoline-Thiazole (22) | HeLa (Cervical) | EGFR Inhibition | 0.136 | [7] |

| Pyrazole-Benzothiazole Hybrid (25) | HT29 (Colon) | Antiangiogenic | 3.17 | [4] |

Antimicrobial Activity: Combating Resistance

With the rise of multidrug-resistant pathogens, novel antimicrobial agents are urgently needed. Pyrazole-quinoline hybrids have demonstrated significant activity against a range of bacteria and fungi.[5]

Mechanism: Inhibition of Essential Bacterial Enzymes A key bacterial target is β-ketoacyl-ACP synthase III (FabH), an enzyme essential for the initiation of fatty acid biosynthesis. Inhibition of FabH disrupts the formation of the bacterial cell membrane, leading to cell lysis. Molecular docking studies have shown that these hybrids can fit snugly into the active site of FabH, establishing hydrogen bonds and hydrophobic interactions that block its catalytic activity.[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Pyrazole Derivative (13b) | S. flexneri | 0.12 | C. albicans | 0.12 | [5] |

| Pyrazole Derivative (13b) | P. vulgaris | 0.98 | A. clavatus | 0.49 | [5] |

| Pyrazole Derivative (13b) | S. epidermidis | 0.49 | A. fumigatus | 0.98 | [5] |

| Pyrazole-Quinoline Hybrid (4f) | E. coli | Excellent Activity | A. niger | Potent Activity |

*Note: Reference describes activity qualitatively against standard drugs but does not provide specific MIC values.

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole-quinoline hybrids have been investigated as potential anti-inflammatory agents.[3][8]

Mechanism: Inhibition of Pro-inflammatory Enzymes The mechanism often involves the inhibition of enzymes like lipoxygenase (LOX), which are responsible for producing leukotrienes, potent mediators of inflammation. By blocking LOX, these compounds can reduce the inflammatory cascade.[3] In vivo studies, such as the carrageenan-induced paw edema model in rodents, have confirmed the potent anti-inflammatory effects of certain pyrazoline derivatives, a close structural relative.[3]

Structure-Activity Relationships (SAR): A Guide for Rational Design

The biological activity of pyrazole-quinoline hybrids is highly dependent on the nature and position of substituents on both heterocyclic rings. Synthesizing insights from multiple studies allows for the rational design of more potent and selective molecules.[4]

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Culture: Plate human cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of the test hybrid in DMSO. Create a series of dilutions in the cell culture medium.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Incubate for 48 hours.

-

MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the wells at 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the pyrazole-quinoline hybrid in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density with a plate reader.

Conclusion and Future Perspectives

Pyrazole-quinoline hybrids represent a highly successful application of the molecular hybridization strategy. They have consistently demonstrated potent and often multi-faceted biological activities, particularly in the realms of oncology and infectious diseases. The versatility of their synthesis allows for extensive chemical modification, enabling researchers to conduct detailed SAR studies and optimize compounds for increased potency, selectivity, and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

The future of this field is bright. Key areas for future investigation should include:

-

Mechanism Deconvolution: Moving beyond phenotypic screening to precisely identify the molecular targets and pathways modulated by the most potent hybrids.

-

In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer and infectious disease to assess efficacy, pharmacokinetics, and safety.

-

Targeting Resistance: Designing novel hybrids specifically aimed at overcoming known drug resistance mechanisms, such as efflux pumps in bacteria or mutations in kinase domains in cancer cells.

-

Expansion of Therapeutic Areas: Exploring the potential of these hybrids in other areas where pyrazoles and quinolines have shown promise, such as neurodegenerative diseases and viral infections.

By continuing to merge creative synthetic chemistry with rigorous biological evaluation, the pyrazole-quinoline scaffold is poised to deliver the next generation of impactful therapeutic agents.

References

-

ResearchGate. (n.d.). Pyrazole‐quinoline hybrids as an anticancer agent. Retrieved from [Link]

-

Tzeli, D., et al. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules. Available at: [Link]

-

Youssef, S. A., et al. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Kumar, D., et al. (2014). Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

-

Ray, P. K., et al. (2024). Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

Sagan, J., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Tzeli, D., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

-

Wankhede, S. B., et al. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL PYRAZOLE DERIVED QUINOLINES. International Journal of Current Pharmaceutical & Clinical Research. Available at: [Link]

-

ResearchGate. (2025). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available at: [Link]

-

Bentham Science. (n.d.). Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Available at: [Link]

-

Al-Issa, S. A., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

The Enduring Legacy of Quinolin-8-amine: From Malaria's Scourge to a New Frontier in Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolin-8-amine scaffold, a seemingly simple bicyclic aromatic structure, holds a storied past in the annals of medicinal chemistry. Born out of the urgent need for effective antimalarial agents, its derivatives have not only played a pivotal role in combating one of humanity's most persistent infectious diseases but are now emerging as promising candidates in the fight against cancer and other challenging illnesses. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of quinolin-8-amine derivatives, offering a technical yet accessible narrative for professionals in drug discovery and development.

A Historical Imperative: The Genesis of 8-Aminoquinoline Antimalarials

The journey of quinolin-8-amine derivatives is inextricably linked with the history of malaria. Following the introduction of the synthetic quinoline compound chloroquine in the 1940s, the world gained a powerful weapon against this parasitic disease.[1] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitated the search for new chemical entities.[1] This critical need propelled the investigation of the quinoline core, leading to the development of the 8-aminoquinoline class of antimalarials.

A significant milestone in this endeavor was the synthesis of primaquine , the first 8-aminoquinoline derivative to see widespread clinical use.[2] Its unique ability to target the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale made it an indispensable tool for preventing malarial relapse.[3] More recently, tafenoquine , another 8-aminoquinoline analog, was developed, offering the advantage of a longer half-life and single-dose administration for radical cure.[3]

The antimalarial efficacy of 8-aminoquinolines is primarily attributed to their ability to generate reactive oxygen species (ROS), which induces oxidative stress within the parasite.[3] This mechanism disrupts essential cellular processes, ultimately leading to parasite death.

Charting the Course: A Timeline of Discovery and Development

| Era | Key Milestone | Significance | Key Scientists/Institutions |

| Early 20th Century | Foundational research on quinoline chemistry. | Laid the groundwork for the synthesis of quinoline-based drugs. | - |

| 1940s | Introduction of chloroquine, a 4-aminoquinoline, as an antimalarial.[1] | Revolutionized malaria treatment but highlighted the need for drugs with broader activity.[1] | - |

| Mid-20th Century | Synthesis and development of primaquine, the first clinically significant 8-aminoquinoline. | Provided the first effective treatment for preventing relapse of P. vivax and P. ovale malaria. | - |

| Late 20th Century | Emergence of widespread chloroquine resistance. | Spurred renewed interest in developing new antimalarial agents, including novel 8-aminoquinoline derivatives. | - |

| Early 21st Century | Development and approval of tafenoquine. | Offered an improved treatment regimen for relapsing malaria with a single-dose cure. | - |

| Present | Exploration of 8-aminoquinoline derivatives for anticancer, antimicrobial, and other therapeutic applications.[3][4] | Expanding the therapeutic potential of the quinolin-8-amine scaffold beyond infectious diseases.[3][4] | Numerous academic and industrial research groups. |

The Chemist's Toolkit: Synthesizing the Quinolin-8-amine Core

The synthesis of the quinolin-8-amine core and its derivatives has evolved from classical, often harsh, methodologies to more refined and efficient modern techniques. Understanding these synthetic strategies is crucial for the development of novel analogs with improved properties.

Classical Approaches: The Shoulders of Giants

One of the foundational methods for constructing the quinoline ring system is the Skraup synthesis . This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3] While historically significant, the Skraup synthesis often suffers from low yields and harsh reaction conditions.[3]

Another classical route to 8-aminoquinoline involves the nitration of quinoline, which produces a mixture of 5-nitro and 8-nitroquinoline. These isomers can be separated, and subsequent reduction of the 8-nitro group yields the desired 8-aminoquinoline.[5]

Modern Methodologies: Precision and Efficiency

Contemporary synthetic chemistry offers more sophisticated tools for the construction of quinolin-8-amine derivatives. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has emerged as a powerful method for forming the crucial C-N bond between an aryl halide and an amine. This reaction provides a more versatile and efficient route to a wide range of substituted 8-aminoquinolines.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of 8-aminoquinoline derivatives.

Beyond Malaria: The Expanding Therapeutic Horizon

While the legacy of quinolin-8-amine derivatives is firmly rooted in antimalarial therapy, recent research has unveiled their significant potential in other therapeutic areas, most notably in oncology.

A New Arsenal Against Cancer

Numerous studies have demonstrated the potent anticancer activity of 8-aminoquinoline derivatives against a variety of cancer cell lines. Their mechanisms of action are multifaceted and appear to involve several key cellular pathways.

One of the primary proposed mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway .[6][7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] By inhibiting key kinases in this pathway, 8-aminoquinoline derivatives can effectively arrest the cell cycle and induce apoptosis (programmed cell death).[6]

Figure 2: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinolin-8-amine derivatives.

In addition to pathway inhibition, the generation of reactive oxygen species, a mechanism shared with their antimalarial activity, also contributes to their anticancer effects by inducing oxidative stress and damaging cancer cells.[3]

Quantitative Insights: Anticancer Activity of Selected Derivatives

The following table summarizes the in vitro anticancer activity of representative quinolin-8-amine derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Primaquine | A549 (Lung) | 15.2 | [3] |

| Tafenoquine | MCF-7 (Breast) | 8.5 | [3] |

| Compound 40c | RKL-9 (Resistant Malaria) | 5.69 | [10] |

| Compound 40d | β-hematin formation | 4.54 | [10] |

Antimicrobial and Analytical Applications

The therapeutic potential of 8-aminoquinoline derivatives extends beyond malaria and cancer. They have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[3][4] This is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolism.[3]

Furthermore, the closely related 8-hydroxyquinoline is a well-established reagent in analytical chemistry.[11][12] Its ability to form stable, often colored, complexes with a wide range of metal ions makes it invaluable for their qualitative and quantitative determination.[11]

Experimental Protocols: A Guide to Synthesis

To facilitate further research and development, detailed, step-by-step methodologies for the synthesis of the core 8-aminoquinoline scaffold and the key antimalarial drug primaquine are provided below.

Synthesis of 8-Aminoquinoline via Nitration and Reduction

Objective: To synthesize the core 8-aminoquinoline scaffold from quinoline.

Materials:

-

Quinoline

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Tin (Sn) powder

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

-

Ice

-

Standard laboratory glassware and equipment

Procedure:

-

Nitration of Quinoline:

-

In a flask cooled in an ice bath, slowly add quinoline to concentrated sulfuric acid with constant stirring.

-

To this mixture, add a chilled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently on a water bath for one hour.

-

Pour the reaction mixture onto crushed ice. The nitroquinoline isomers will precipitate.

-

Filter the precipitate, wash with cold water, and dry.

-

Separate the 8-nitroquinoline isomer from the 5-nitroquinoline isomer by fractional crystallization or chromatography.

-

-

Reduction of 8-Nitroquinoline:

-

In a round-bottom flask, suspend the purified 8-nitroquinoline in concentrated hydrochloric acid.

-

Add tin powder portion-wise with vigorous stirring. The reaction is exothermic and may require cooling.

-

After the addition is complete, heat the mixture on a water bath until the reaction is complete (disappearance of the yellow nitro compound).

-

Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline to precipitate the tin salts.

-

Extract the 8-aminoquinoline with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 8-aminoquinoline.

-

Purify the product by recrystallization or distillation under reduced pressure.

-

Synthesis of Primaquine

Objective: To synthesize the antimalarial drug primaquine from 6-methoxy-8-aminoquinoline and 4-amino-1-pentanol.

Materials:

-

6-Methoxy-8-aminoquinoline

-

4-Amino-1-pentanol

-

A suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene

-

Dean-Stark apparatus

-

Standard laboratory glassware and equipment

Procedure:

-

Condensation Reaction:

-

To a solution of 6-methoxy-8-aminoquinoline in toluene, add 4-amino-1-pentanol and a catalytic amount of p-toluenesulfonic acid.

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture. Water will be azeotropically removed as it is formed.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude primaquine.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).

-

Combine the fractions containing the pure product and evaporate the solvent to yield primaquine as a viscous oil.

-

Future Perspectives: The Unfolding Narrative

The story of quinolin-8-amine derivatives is far from over. The continuous emergence of drug resistance in infectious diseases and the complexities of cancer demand a perpetual search for novel therapeutic agents. The versatility of the quinolin-8-amine scaffold, with its amenability to chemical modification, makes it a highly attractive platform for the design and synthesis of next-generation drugs.

Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of these derivatives and their biological activity will enable the rational design of more potent and selective compounds.[13][14]

-

Hybrid Molecules: Combining the quinolin-8-amine core with other pharmacophores holds the promise of creating hybrid molecules with dual or synergistic modes of action.

-

Targeted Drug Delivery: The development of drug delivery systems that can specifically target cancer cells or infected tissues will enhance the efficacy and reduce the side effects of these potent compounds.

-

Exploration of New Therapeutic Areas: The unique chemical properties of quinolin-8-amine derivatives suggest their potential in treating a wider range of diseases, including neurodegenerative and inflammatory disorders.

References

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.

- Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect.

- 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. (n.d.). Benchchem.

- Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (n.d.). PubMed Central.

- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). PubMed Central.

- 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic

- Analysis of Quantitative Structure-Activity Relationship (QSAR) Of 1,8-Napthalymide-4-Aminoquinoline Derivatives as Antimalarial Compounds. (2022). Walisongo Journal of Chemistry.

- An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. (2022).

- Method for preparing primaquine diphosphate. (n.d.).

- A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research.

- Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. (n.d.). PubMed Central.

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022).

- Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Publishing.

- A brief history of quinoline as antimalarial agents. (2025).

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. (n.d.). PubMed Central.

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.

- Scheme 2. Synthesis of primaquine ureas. (n.d.).

- (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025).

- Quantitative Structure-Activity Relationship (QSAR)

- 8-Hydroxyquinaldine as Analytical Reagent. (n.d.).

- An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. (2022). Benchchem.

- Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applic

- SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. (2022). YouTube.

- Process for the preparation of anti-malarial drugs. (n.d.).

- 8-Hydroxyquinoline. (n.d.). Wikipedia.

- Preparation, characterization, and optimization of primaquine-loaded solid lipid nanoparticles. (2014). PubMed Central.

- A Brief History of Quinoline as Antimalarial Agents. (n.d.). Semantic Scholar.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

- Primaquine Present

- Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (n.d.).

- Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria. (2019). MDPI.

- Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P

- Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (n.d.).

- SYNTHESIS OF 8-AMINOQUINOLINE DERIVATIVES AND THEIR APPLICATION IN CHEMICAL ANALYSIS. (1988). Chinese Journal of Applied Chemistry.

- Synthesis of Novel Primaquine Analogues for Improved Efficacy: Application Notes and Protocols. (n.d.). Benchchem.

- 8-Aminoquinoline. (n.d.). Wikipedia.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Primaquine Presentation.pptx [slideshare.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. autechindustry.com [autechindustry.com]

- 12. scispace.com [scispace.com]

- 13. Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the In Silico Prediction of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine Properties

Authored by: A Senior Application Scientist

Preamble: The Rationale for Predictive Analysis in Modern Drug Discovery

In the landscape of contemporary drug discovery, the imperative to innovate is matched only by the need for efficiency. The journey from a conceptual molecule to a market-approved therapeutic is fraught with challenges, with a significant number of promising candidates failing due to suboptimal pharmacokinetic profiles or unforeseen toxicity.[1] It is within this context that in silico predictive modeling has evolved from a niche academic exercise into an indispensable component of the research and development pipeline.[2][3] By computationally modeling a molecule's properties before its synthesis, we can make more informed decisions, prioritize resources for the most promising candidates, and ultimately de-risk the entire discovery process.[4]

This guide focuses on a specific molecule of interest: 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine . This compound is a compelling subject for predictive analysis due to its hybrid structure, incorporating both a quinoline and a pyrazole moiety. Quinoline derivatives are a well-established class of compounds with a vast range of biological activities, including anticancer and antimicrobial effects.[5][6] Similarly, the pyrazole nucleus is a privileged scaffold in medicinal chemistry, known to impart a wide spectrum of pharmacological properties such as anti-inflammatory and anticancer activities.[7][8] The fusion of these two pharmacophores suggests a rich, yet complex, potential for biological interaction.

Our objective here is not merely to list predictive tools but to construct a logical, self-validating workflow. We will proceed from broad, rule-based assessments of "drug-likeness" to nuanced, resource-intensive quantum mechanical calculations. Each step informs the next, creating a cascading narrative of the molecule's predicted behavior and allowing us to build a comprehensive, multi-faceted profile that can guide subsequent experimental validation.

Chapter 1: Foundational Analysis: Physicochemical Properties and Drug-Likeness

The Causality of Choice: Why Physicochemical Properties First?

Before we can even consider a molecule's interaction with a biological target, we must first understand its fundamental physical and chemical identity. Properties such as molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA) govern a molecule's ability to be absorbed, distributed, and ultimately reach its site of action.[9] A molecule that is too large, too "greasy," or poorly soluble is likely to fail due to poor bioavailability, irrespective of its potency. Therefore, this initial screening acts as a critical, cost-effective filter.

A cornerstone of this initial assessment is the concept of "drug-likeness," most famously encapsulated by Lipinski's Rule of Five.[10] This rule provides a set of simple heuristics (e.g., MW ≤ 500 Da, logP ≤ 5) to identify compounds that are more likely to possess the physicochemical profile of an orally bioavailable drug.

Experimental Protocol: Rapid Profiling with SwissADME

For this foundational analysis, we will utilize the SwissADME web server, a robust and freely accessible tool that provides a rapid, comprehensive physicochemical and pharmacokinetic profile.[11]

Methodology:

-

Obtain Molecular Structure: The first step is to represent the molecule in a machine-readable format. The Simplified Molecular Input Line Entry System (SMILES) is a common standard. For this compound, the SMILES string is: Cc1cc(C)n(n1)c2cccc3ncccc23N.

-

Input into Server: Navigate to the SwissADME web portal. Paste the SMILES string into the input box.

-

Execution and Analysis: Initiate the calculation. The server will generate a detailed report. We will focus our analysis on the following key areas:

-

Physicochemical Properties: Extract quantitative data for MW, logP, logS, and TPSA.

-

Lipophilicity: Compare the consensus logP from multiple algorithmic predictions.

-

Water Solubility: Evaluate the predicted solubility class (e.g., Soluble, Moderately Soluble).

-

Pharmacokinetics: Note the initial predictions for Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.

-

Drug-Likeness: Check for violations of Lipinski's Rule of Five and other drug-likeness filters (e.g., Ghose, Veber).

-